![molecular formula C15H15IO4S2 B14225791 1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene CAS No. 828250-19-7](/img/structure/B14225791.png)
1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene is a chemical compound known for its unique structure and properties It consists of a 1-iodopropane group attached to a disulfonyl dibenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 1-iodopropane with a disulfonyl dibenzene precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps may be taken to purify the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bonds in the disulfonyl dibenzene core can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its functional groups. The iodine atom and disulfonyl groups play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodopropane: A simpler compound with a single iodine atom attached to a propane chain.
Disulfonyl Dibenzene: The core structure without the iodine and propyl groups.
1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene: A similar compound with a different position of the iodine atom.
Uniqueness
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
828250-19-7 |
|---|---|
Fórmula molecular |
C15H15IO4S2 |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)-1-iodopropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H15IO4S2/c1-2-15(16,21(17,18)13-9-5-3-6-10-13)22(19,20)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clave InChI |
FYBBFABYETURGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(S(=O)(=O)C1=CC=CC=C1)(S(=O)(=O)C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)

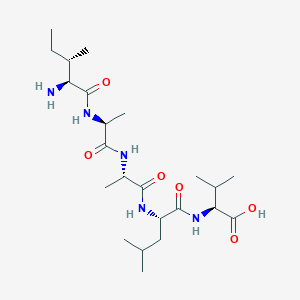
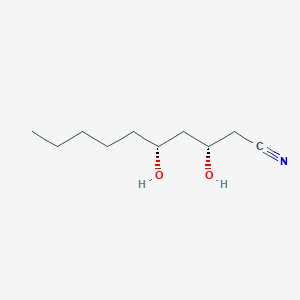
![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
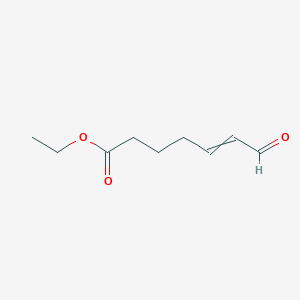
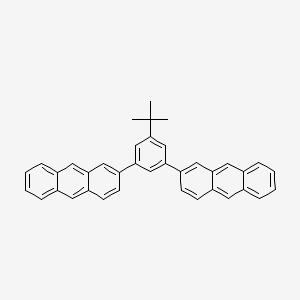
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
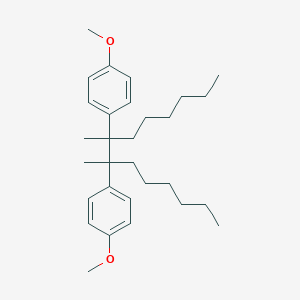

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)

